molecular formula C17H22O5 B12277788 Methyl 4-[[4-(Allyloxy)phenyl](hydroxy)methyl]tetrahydropyran-4-carboxylate

Methyl 4-[[4-(Allyloxy)phenyl](hydroxy)methyl]tetrahydropyran-4-carboxylate

Cat. No.: B12277788
M. Wt: 306.4 g/mol
InChI Key: YMMRTPKYDHEJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is a research chemical with the molecular formula C17H22O5 and a molecular weight of 306.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate typically involves the reaction of 4-(Allyloxy)benzaldehyde with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyphenylacetate: A methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol.

    4-(Allyloxy)benzophenone: Used as a photosensitizer in the preparation of photosensitive resins and photopolymerization.

Uniqueness

Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is unique due to its combination of the allyloxy group and the tetrahydropyran ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 4-[hydroxy-(4-prop-2-enoxyphenyl)methyl]oxane-4-carboxylate

InChI

InChI=1S/C17H22O5/c1-3-10-22-14-6-4-13(5-7-14)15(18)17(16(19)20-2)8-11-21-12-9-17/h3-7,15,18H,1,8-12H2,2H3

InChI Key

YMMRTPKYDHEJPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C(C2=CC=C(C=C2)OCC=C)O

Origin of Product

United States

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